2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester
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Overview
Description
2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester is a complex organic compound with the molecular formula C17H9F23OS and a molecular weight of 698.28 g/mol . This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester typically involves the esterification of 2-methyl-2-propenethioic acid with a fluorinated alcohol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation or chromatography is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester involves its interaction with specific molecular targets and pathways. The extensive fluorination of the compound enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, disrupt microbial cell membranes, and alter signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
Uniqueness
Compared to similar compounds, 2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester stands out due to its higher degree of fluorination, which imparts superior chemical stability, hydrophobicity, and resistance to degradation. These properties make it particularly valuable in applications requiring extreme chemical resistance and durability .
Properties
CAS No. |
28506-33-4 |
---|---|
Molecular Formula |
C15H9F19OS |
Molecular Weight |
598.27 g/mol |
IUPAC Name |
S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] 2-methylprop-2-enethioate |
InChI |
InChI=1S/C15H9F19OS/c1-5(2)6(35)36-4-3-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34/h1,3-4H2,2H3 |
InChI Key |
LELPCBUDRUDINH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)SCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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